Allyl cyclohexanepropionate (ACHP) is a naturally occurring fatty acid ester found in various fruits, including mangoes (Mangifera indica) and papayas (Carica papaya) []. While its specific functions in these fruits remain under investigation, its presence has been identified and confirmed through scientific research methods like gas chromatography-mass spectrometry (GC-MS) [].
Beyond its natural occurrence, ACHP has garnered interest in scientific research due to its potential biological activities. Here are some specific areas of investigation:
Studies suggest that ACHP may exhibit antimicrobial properties against certain bacterial and fungal strains. Research has shown its effectiveness against foodborne pathogens like Escherichia coli and Salmonella enterica []. However, further research is needed to fully understand the mechanisms behind this activity and its potential applications in food preservation or other fields.
In vitro studies have shown that ACHP may possess anti-inflammatory properties. Research has demonstrated its ability to inhibit the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines in immune cells []. While these findings are promising, further in vivo studies are necessary to confirm the anti-inflammatory effects of ACHP and explore its potential therapeutic applications.
Limited research suggests that ACHP may exhibit insecticidal activity against some insect pests. Studies have shown its effectiveness against the red flour beetle (Tribolium castaneum) []. However, more extensive research is needed to validate these findings, determine the mode of action, and assess the potential of ACHP as a natural insecticide.
Early research also suggests that ACHP may have other potential applications, including:
Allyl cyclohexanepropionate is a chemical compound with the molecular formula C₁₂H₂₀O₂ and a CAS number of 2705-87-5. It is classified as an allyl ester and is known for its sweet, fruity odor reminiscent of pineapple, making it particularly valuable in the fragrance and flavor industries . The compound is a colorless liquid at room temperature and has a density of approximately 0.945 to 0.950 g/cm³ .
The biological activity of allyl cyclohexanepropionate has been studied primarily in terms of its toxicity and metabolic pathways. In animal studies, the compound has demonstrated acute toxicity, with reported effects including depression and gastrointestinal distress in rodents at certain dosages (585 mg/kg in rats) . Furthermore, its metabolism involves the conversion to allyl alcohol, which can lead to the formation of reactive metabolites that may contribute to oxidative stress and hepatotoxicity .
Allyl cyclohexanepropionate can be synthesized through several methods:
Allyl cyclohexanepropionate is predominantly used in:
Studies on the interactions of allyl cyclohexanepropionate with biological systems indicate that while it has beneficial applications in flavors and fragrances, it also poses potential risks due to its toxicological profile. The compound's metabolites can interact with cellular macromolecules, leading to adverse effects such as oxidative stress and cellular damage .
Allyl cyclohexanepropionate shares structural similarities with several other compounds, particularly other allyl esters. Here are some notable comparisons:
Compound Name | CAS Number | Molecular Formula | Unique Characteristics |
---|---|---|---|
Allyl acetate | 623-84-7 | C₄H₈O₂ | Widely used as a solvent; has a more pungent odor. |
Allyl caproate | 106-35-4 | C₇H₁₄O₂ | Exhibits a fruity odor but less sweet than allyl cyclohexanepropionate. |
Allyl phenylacetate | 1797-74-6 | C₉H₁₀O₂ | Known for its use in perfumery; has a floral note. |
Allyl isovalerate | 105-40-2 | C₆H₁₂O₂ | Has a slower hydrolysis rate compared to straight-chain esters. |
Allyl cyclohexanepropionate stands out due to its unique pineapple-like aroma and its specific applications in flavoring and fragrance industries .
Irritant;Environmental Hazard